Lipophilicity (LogP) Comparison: Pivalamide vs. Acetamide and Cyclopropanecarboxamide Analogs
The target compound's computed LogP (cLogP ≈ 3.1) is substantially higher than that of the acetamide analog N-[2,2-bis(furan-2-yl)ethyl]acetamide (CAS 2168333-21-7; cLogP estimated at 0.8–1.2 for the furan-acetamide scaffold) and moderately higher than the cyclopropanecarboxamide analog (CAS 2309781-62-0; cLogP estimated at 2.0–2.4) [1]. This 1.9–2.3 log unit increase relative to the acetamide congener translates to an approximately 80–200-fold higher theoretical partition coefficient, directly impacting passive membrane permeability and intracellular target access [2]. The pivalamide group thus provides a quantifiable lipophilicity advantage for cell-based differentiation assays requiring cytoplasmic or nuclear target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide, CAS 2309780-10-5) |
| Comparator Or Baseline | cLogP ≈ 0.8–1.2 (N-[2,2-bis(furan-2-yl)ethyl]acetamide, CAS 2168333-21-7); cLogP ≈ 2.0–2.4 (N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide, CAS 2309781-62-0) |
| Quantified Difference | ΔLogP ≈ +1.9 to +2.3 vs. acetamide analog; ΔLogP ≈ +0.7 to +1.1 vs. cyclopropanecarboxamide analog |
| Conditions | Computed using PubChem XLogP3 algorithm; values cross-referenced with supplier-reported LogP (BenchChem LogP: 3.1 for target compound) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, making the pivalamide congener the preferred choice for intracellular target engagement in cell-based differentiation assays where the acetamide analog would be predicted to show significantly reduced cellular uptake.
- [1] PubChem Computed Properties. XLogP3-AA values for N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide (CID via InChIKey SLUUTACRHXELAX-UHFFFAOYSA-N); cross-referenced with Chemsrc CAS records for acetamide (2168333-21-7) and cyclopropanecarboxamide (2309781-62-0) analogs, 2025. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. LogP-permeability correlation framework. View Source
